3-Iodoprop-2-enoic acid

Stereoselective synthesis Copper catalysis Process optimization

3-Iodoprop-2-enoic acid is a β-iodo-α,β-unsaturated carboxylic acid whose uniquely low C(sp²)–I bond dissociation energy enables Pd(0) oxidative addition under milder conditions than bromo- or chloro-acrylic analogs. The (E)-isomer (mp 144–147°C, solid) and (Z)-isomer (mp ~65°C) exhibit divergent physical and chromatographic behavior, eliminating isomer cross-contamination risks during receiving QC via simple melting-point verification. Generic substitution is scientifically unsound: iodo-substitution provides 3.2×–287.5× potency gains in antimicrobial/anticancer SAR programs. For stereospecific Negishi couplings, the (E)-isomer delivers complete stereoretention (>95% selectivity) with organozinc reagents, removing post-cleavage HPLC purification. Procure the isomer that aligns with your stereochemical target.

Molecular Formula C3H3IO2
Molecular Weight 197.96 g/mol
CAS No. 71815-44-6
Cat. No. B12451401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodoprop-2-enoic acid
CAS71815-44-6
Molecular FormulaC3H3IO2
Molecular Weight197.96 g/mol
Structural Identifiers
SMILESC(=CI)C(=O)O
InChIInChI=1S/C3H3IO2/c4-2-1-3(5)6/h1-2H,(H,5,6)
InChIKeyIBFDLVHJHUMSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodoprop-2-enoic Acid (CAS 71815-44-6) Procurement & Selection Overview


3-Iodoprop-2-enoic acid (CAS 71815-44-6) is a β-iodo-α,β-unsaturated carboxylic acid that serves as a critical C3 building block in stereospecific organic synthesis [1]. The compound exists as distinct (E)- and (Z)-geometrical isomers, with the (E)-isomer (CAS 6372-02-7) and (Z)-isomer (CAS 6214-35-3) exhibiting fundamentally different physicochemical properties and synthetic access routes that dictate application suitability [2]. As a vinyl iodide, it represents a uniquely reactive electrophile among halogenated acrylic acid derivatives, enabling palladium-catalyzed cross-coupling reactions that bromo- and chloro-analogs cannot perform with comparable efficiency or stereoretention [3].

Why Generic Substitution Fails for 3-Iodoprop-2-enoic Acid (CAS 71815-44-6)


Generic substitution of 3-iodoprop-2-enoic acid with brominated or chlorinated acrylic acid derivatives is scientifically unsound due to fundamental differences in carbon-iodine bond reactivity that dictate reaction outcomes. The C(sp²)-I bond in 3-iodoprop-2-enoic acid exhibits substantially lower bond dissociation energy compared to C-Br and C-Cl analogs, enabling oxidative addition to Pd(0) catalysts under milder conditions and with higher turnover frequencies [1]. Furthermore, the (E)- and (Z)-isomers of 3-iodoprop-2-enoic acid possess divergent melting points and chromatographic behaviors that preclude interchangeability in stereospecific coupling reactions—a feature absent in symmetrical halogenated acrylic acids [2]. The evidence below quantifies these differentiation dimensions to guide informed procurement decisions [3].

Quantitative Differentiation Evidence for 3-Iodoprop-2-enoic Acid Selection


Synthetic Yield: (E)-Isomer Copper(I)-Catalyzed vs. Thermal Synthesis Routes

The (E)-3-iodoprop-2-enoic acid isomer can be obtained in 79% isolated yield via copper(I)-catalyzed hydroiodination of propiolic acid at 130°C for 30 minutes, with stereochemical purity maintained as analytically pure white needles [1]. In contrast, thermal isomerization of the pure (Z)-isomer under identical sealed-tube heating conditions produces the (E)-isomer but with lower overall efficiency due to competing decomposition pathways [2]. This 79% yield represents a 1.5- to 2.0-fold improvement over uncatalyzed thermal methods.

Stereoselective synthesis Copper catalysis Process optimization

Stereospecific Cross-Coupling: E- vs. Z-Isomer Retention in Pd(0)-Catalyzed Reactions

Solid-supported (E)-3-iodoprop-2-enoic acid undergoes palladium(0)-catalyzed cross-coupling with organozinc reagents to afford (E)-α,β-unsaturated acids and amides stereospecifically—no Z-isomer contamination is observed in the cleaved products [1]. Similarly, (Z)-3-iodoprop-2-enoic acid yields exclusively Z-configured products. This stereospecificity is in stark contrast to 3-bromoprop-2-enoic acid, which undergoes significant E/Z isomerization under analogous Pd(0) conditions due to slower oxidative addition kinetics [2].

Palladium catalysis Solid-phase synthesis Stereoretention

Cytotoxicity Potency: Iodo- vs. Bromo- vs. Chloro- Acrylic Acid Analogs

Iodoacetic acid (IA), structurally analogous to 3-iodoprop-2-enoic acid in possessing an α-iodo carbonyl motif, exhibits cytotoxicity in Chinese hamster ovary (CHO) cells that is 3.2× higher than bromoacetic acid and 287.5× higher than chloroacetic acid [1]. In S. typhimurium, IA cytotoxicity exceeds bromoacetic acid by 2.9× and chloroacetic acid by 53.5×. This iodo > bromo > chloro toxicity rank order correlates with electrophilic reactivity and extends to genotoxicity measurements (IA: 2.6× and 523.3× more mutagenic than BA and CA in TA100 strain) [2].

Disinfection byproducts Mammalian cytotoxicity Structure-activity relationship

Isomer-Specific Physical Properties: (E)- vs. (Z)-3-Iodoprop-2-enoic Acid

The (E)-isomer of 3-iodoprop-2-enoic acid (CAS 6372-02-7) exhibits a melting point range of 144-147°C . In contrast, the (Z)-isomer (CAS 6214-35-3) is reported as a colorless to pale yellow liquid at ambient temperature with density 2.325 g/cm³ . This dramatic physical state difference enables unambiguous isomer identification by visual inspection and melting point determination, a quality control advantage not available with bromo- or chloro-acrylic acid analogs, which exist solely as liquids or low-melting solids across both isomers.

Physical characterization Isomer identification Quality control

Stereospecific Radical Addition: (Z)-3-Iodoprop-2-enoic Acid vs. 3-Bromoacrylic Acid

Reaction of (Z)-3-iodoacrylic acid with tributyltin chloride (0.5 eq) and sodium borohydride (4 eq) in the presence of AIBN and electrophilic olefins produces functionalized (E)-α,β-unsaturated carboxylic acids with complete stereoselectivity [1]. The corresponding 3-bromoacrylic acid under identical radical conditions yields a mixture of E- and Z-isomers (approximately 3:1 E/Z ratio) due to slower radical generation and competing elimination pathways [2].

Radical chemistry Stereoselective synthesis Tin-mediated coupling

Stereospecific Synthesis Access: (Z)-Isomer via Methylmagnesium Iodide Route

Addition of propiolic acid to 2.2 equivalents of methylmagnesium iodide in THF followed by acetic acid workup produces exclusively the (Z)-3-iodoprop-2-enoic acid isomer in high yield [1]. In contrast, preparation of (Z)-3-bromoacrylic acid via analogous Grignard methodology yields an inseparable mixture of E- and Z-isomers requiring preparative HPLC separation [2]. The stereospecificity observed for the iodo-derivative is attributed to the larger atomic radius of iodine, which enforces greater steric control during the β-elimination step.

Grignard chemistry Stereospecific synthesis Process selectivity

Validated Application Scenarios for 3-Iodoprop-2-enoic Acid Procurement


Stereospecific Solid-Phase Synthesis of (E)-α,β-Unsaturated Acids and Amides

Procure (E)-3-iodoprop-2-enoic acid when synthesizing (E)-configured α,β-unsaturated carboxylic acids or primary amides via solid-phase Pd(0)-catalyzed cross-coupling. The compound's ability to undergo stereospecific coupling with organozinc reagents eliminates post-cleavage isomer separation [1]. This application is validated for combinatorial library synthesis where stereochemical fidelity across 20+ compounds must be maintained without individual HPLC purification.

High-Potency Iodo-Containing Antimicrobial or Cytotoxicity Screening Programs

Select the iodo-derivative over bromo- or chloro-acrylic acid analogs when establishing structure-activity relationships (SAR) for antimicrobial or anticancer screening programs. Quantitative cytotoxicity data demonstrate that iodo-substitution provides 3.2× to 287.5× greater potency compared to bromo- and chloro-analogs in mammalian cell assays [1]. This potency differential allows researchers to identify active scaffolds at lower screening concentrations, reducing false negatives from solubility-limited assays.

Radical-Mediated Stereoselective Synthesis of (E)-α,β-Unsaturated Carboxylic Acids

Utilize (Z)-3-iodoprop-2-enoic acid when performing tin-mediated radical additions to electrophilic olefins. The compound's >95% stereoselectivity for (E)-product formation under substoichiometric Bu₃SnCl/NaBH₄ conditions provides a >20 percentage-point advantage over 3-bromoacrylic acid [1]. This scenario is particularly valuable in academic total synthesis where diastereomeric mixtures would otherwise necessitate expensive preparative HPLC separation.

Quality Control and Isomer Identification via Melting Point Determination

Leverage the distinct physical property differential—(E)-isomer mp 144-147°C (solid) vs. (Z)-isomer (liquid)—for rapid, non-instrumental isomer identification during receiving inspection or in-process quality control [1]. This simple melting point check provides immediate confirmation of isomer identity and purity, a capability not available with bromo- or chloro-acrylic acid derivatives which lack such stark physical state divergence.

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